molecular formula C29H39BrFN3O5 B8023607 Atopaxar hydrobromide CAS No. 943239-67-6

Atopaxar hydrobromide

Cat. No.: B8023607
CAS No.: 943239-67-6
M. Wt: 608.5 g/mol
InChI Key: UNMBLVOFOAGGCG-UHFFFAOYSA-N
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Description

Atopaxar hydrobromide is a novel compound known for its potent inhibitory effects on the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway plays a crucial role in regulating immunity, cell division, cell death, and tumor formation. This compound has shown promise in selectively inducing apoptosis in cancer cells with constitutively activated STAT3, making it a potential therapeutic agent for cancer treatment .

Preparation Methods

The synthesis of Atopaxar hydrobromide involves several steps, including the preparation of the core structure and subsequent functionalization. The synthetic route typically starts with the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield .

Chemical Reactions Analysis

Atopaxar hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .

Scientific Research Applications

Atopaxar hydrobromide has a wide range of scientific research applications. In chemistry, it is used as a chemical inhibitor to study the JAK-STAT signaling pathway. In biology, it is employed to investigate the role of STAT3 in cell cycle progression and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells. Additionally, it has applications in the pharmaceutical industry for drug development and screening .

Mechanism of Action

The mechanism of action of Atopaxar hydrobromide involves its inhibition of the JAK-STAT signaling pathway. It specifically targets JAK1 and JAK2, preventing their phosphorylation and subsequent activation of STAT3. This inhibition leads to the suppression of STAT3-mediated transcription of genes involved in cell cycle progression and apoptosis. As a result, this compound induces G1 phase cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Atopaxar hydrobromide is unique compared to other JAK-STAT inhibitors due to its selective inhibition of JAK1 and JAK2 and its potent effects on STAT3. Similar compounds include ruxolitinib and tofacitinib, which also target the JAK-STAT pathway but have different selectivity profiles and therapeutic applications. Ruxolitinib is primarily used for the treatment of myelofibrosis and polycythemia vera, while tofacitinib is used for rheumatoid arthritis .

Properties

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMBLVOFOAGGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39BrFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915664
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474550-69-1, 943239-67-6
Record name Atopaxar hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOPAXAR HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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